(Z)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone belongs to the class of organic compounds known as 2, 5-disubstituted thiophenes. These are organic compounds containing a thiophene that is disubstituted at the C-2, and C5-positions this compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices and tea. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
Synthesis and Derivatives
Synthesis Techniques : The compound and its derivatives are synthesized using different techniques. For instance, tertiary 2-furylcarbinols treated with pyridinium dichromate in dimethylformamide solution yield 5-methylene-2(5H)-furanone derivatives (Antonioletti et al., 1984). Another method involves the alkylation of the dianion of 2-(methylthio)-4-pentenoic acid, followed by cyclization and dehydroiodination (Tanaka et al., 1982).
Chemical Properties and Reactions : The thermal decomposition reactions of 2(5H) furanones have been explored, revealing insights into their reaction barriers, enthalpies, and kinetics (Würmel et al., 2015). Additionally, studies on the endo/exo selectivity in Diels-Alder reactions with cyclic dienes have provided a deeper understanding of the compound's reactivity (Alonzo et al., 1990).
Biological Applications : The compound's analogs have shown potential in inhibiting biofilm formation and swarming of Escherichia coli, suggesting its relevance in microbial studies (Ren et al., 2001).
Photolysis and Rearrangement : Studies on the photochemical rearrangement of related compounds in acidic media have provided insights into the formation of various furanone derivatives (Hoshi et al., 1979).
Quorum Sensing Inhibition : Research on brominated furanone derivatives has highlighted their potential as inhibitors of microbial quorum sensing, a critical process in microbial communication and biofilm formation (Benneche et al., 2008).
Properties
CAS No. |
5705-61-3 |
---|---|
Molecular Formula |
C20H13FN2O |
Molecular Weight |
316.3g/mol |
IUPAC Name |
(5E)-5-[(5-methylthiophen-2-yl)methylidene]furan-2-one |
InChI |
InChI=1S/C10H8O2S/c1-7-2-4-9(13-7)6-8-3-5-10(11)12-8/h2-6H,1H3/b8-6+ |
InChI Key |
HLZRGLLFHXXREZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C=CC(=O)O2 |
SMILES |
CC1=CC=C(S1)C=C2C=CC(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
melting_point |
117°C |
5705-62-4 | |
physical_description |
Solid |
solubility |
45.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.